molecular formula C17H14ClN5S B2957942 1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 890600-69-8

1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine

Cat. No. B2957942
CAS RN: 890600-69-8
M. Wt: 355.84
InChI Key: ZBCPANWNAQATDZ-UHFFFAOYSA-N
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Description

1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C17H14ClN5S and its molecular weight is 355.84. The purity is usually 95%.
The exact mass of the compound 1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

The structural similarity of the compound to sulfonamide derivatives suggests potential antiviral properties . Sulfonamides have been associated with a wide range of biological activities, including antiviral effects . The incorporation of sulfonamide into heterocyclic compounds like thieno[2,3-d]pyrimidin has been shown to produce compounds that can act as carbonic anhydrase inhibitors, which may confer antiviral benefits .

Antifungal and Antibacterial Properties

Compounds with a thiadiazole moiety, which is structurally related to thieno[2,3-d]pyrimidin, have often displayed antifungal and antibacterial properties . This suggests that our compound of interest could be explored for its efficacy against fungal and bacterial pathogens, potentially leading to new treatments for infectious diseases.

Anti-inflammatory and Antidepressant Effects

Pyrazoline derivatives, which are related to the pyrazol moiety of the compound, have been reported to possess anti-inflammatory and antidepressant effects . This indicates that the compound could be valuable in the development of new therapies for inflammatory disorders and depression.

Antioxidant Properties

The compound’s structural relation to pyrazoline derivatives, which have shown antioxidant activities , suggests it could be a candidate for research into oxidative stress-related diseases . Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various chronic diseases.

Antitumor Activities

Previous studies on related compounds have indicated potential antitumor activities . The compound’s unique structure could be the basis for new research into cancer treatments, particularly if it shows efficacy in inhibiting the growth of tumor cells .

properties

IUPAC Name

2-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5S/c1-9-7-13(19)23(22-9)16-15-14(11-3-5-12(18)6-4-11)10(2)24-17(15)21-8-20-16/h3-8H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCPANWNAQATDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=C3C(=C(SC3=NC=N2)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine

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